4-Methylpiperazine-1-carboximidamide sulfate
Overview
Description
4-Methylpiperazine-1-carboximidamide sulfate is a synthetic compound with the molecular formula C6H16N4O4S and a molecular weight of 240.28 g/mol. . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The preparation of 4-Methylpiperazine-1-carboximidamide sulfate involves several synthetic routes and reaction conditions. One common method includes the reaction of 4-methylpiperazine with cyanamide in the presence of a suitable catalyst to form 4-methylpiperazine-1-carboximidamide. This intermediate is then treated with sulfuric acid to obtain the sulfate salt . Industrial production methods often involve bulk custom synthesis and sourcing of raw materials to ensure high purity and yield .
Chemical Reactions Analysis
4-Methylpiperazine-1-carboximidamide sulfate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield corresponding amines and carboxylic acids.
Scientific Research Applications
4-Methylpiperazine-1-carboximidamide sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methylpiperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methylpiperazine-1-carboximidamide sulfate can be compared with other similar compounds, such as:
4-Methylpiperazine-1-carboxamidine hemisulfate: This compound has a similar structure but differs in its sulfate content and specific applications.
1-Piperazinecarboximidamide, 4-methyl-, sulfate (21): Another closely related compound with slight variations in its chemical properties and uses.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-methylpiperazine-1-carboximidamide;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4.H2O4S/c1-9-2-4-10(5-3-9)6(7)8;1-5(2,3)4/h2-5H2,1H3,(H3,7,8);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFBETMVTYKOTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=N)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574336 | |
Record name | Sulfuric acid--4-methylpiperazine-1-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28457-20-7 | |
Record name | 1-Piperazinecarboximidamide, 4-methyl-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28457-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfuric acid--4-methylpiperazine-1-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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